5,5'-Dibromo-1,1'-bianthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Dibromo-1,1’-bianthracene is a chemical compound with the molecular formula C28H16Br2 and a molecular weight of 512.23 g/mol . This compound is characterized by the presence of two bromine atoms attached to the anthracene moiety, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 5,5’-Dibromo-1,1’-bianthracene typically involves the bromination of 1,1’-bianthracene. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled conditions . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
5,5’-Dibromo-1,1’-bianthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger polycyclic aromatic hydrocarbons.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5’-Dibromo-1,1’-bianthracene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 5,5’-Dibromo-1,1’-bianthracene involves its interaction with molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
5,5’-Dibromo-1,1’-bianthracene can be compared with other similar compounds, such as:
10,10’-Dibromo-9,9’-bianthracene: This compound has a similar structure but differs in the position of the bromine atoms.
9,10-Dibromoanthracene: Another related compound with bromine atoms attached to the anthracene core.
Eigenschaften
CAS-Nummer |
912479-44-8 |
---|---|
Molekularformel |
C28H16Br2 |
Molekulargewicht |
512.2 g/mol |
IUPAC-Name |
1-bromo-5-(5-bromoanthracen-1-yl)anthracene |
InChI |
InChI=1S/C28H16Br2/c29-27-11-3-7-19-13-23-17(15-25(19)27)5-1-9-21(23)22-10-2-6-18-16-26-20(14-24(18)22)8-4-12-28(26)30/h1-16H |
InChI-Schlüssel |
DSZZHIUPTWLAAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C(C=CC=C3C4=CC=CC5=C4C=C6C=CC=C(C6=C5)Br)C=C2C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.